Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound characterized by its unique structure, which includes a ynoate functional group. Its molecular formula is , and it features a pentynoate moiety that contributes to its reactivity and potential applications in organic synthesis. This compound is known for its alkyne functionality, which allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Several synthesis methods for methyl 2-(prop-2-yn-1-yl)pent-4-ynoate have been reported:
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate finds applications in various fields:
Interaction studies involving methyl 2-(prop-2-yn-1-yl)pent-4-ynoate primarily focus on its reactivity with various nucleophiles and electrophiles. Research has demonstrated that this compound can participate in Michael additions and cycloaddition reactions, showcasing its versatility as a building block in organic synthesis . Additionally, studies on its interaction with biological macromolecules could provide insights into its potential therapeutic applications.
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate shares structural similarities with several other compounds that also contain ynoate or alkyne functionalities. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-butenyl acetate | Contains a butenyl group | Used in flavoring and fragrance |
| Ethyl 3-methylpentanoate | Contains an ethyl group | Known for its use in synthetic pathways |
| Propynyl acetate | Contains an acetylenic bond | Utilized as a solvent and intermediate |
| Methyl 3-pentenoate | Features a pentenoic acid | Important for polymer synthesis |
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to its specific arrangement of functional groups that allow for distinct reactivity patterns compared to these similar compounds. Its ability to undergo diverse chemical transformations makes it particularly valuable in synthetic organic chemistry .
Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its IUPAC name, methyl 2-prop-2-ynylpent-4-ynoate, reflects the ester group at position 1 and two propargyl (alkyne) substituents at positions 2 and 4 of the pentanoate backbone. The structure features two reactive terminal alkynes, enabling participation in Huisgen cycloadditions and Sonogashira couplings, while the ester group offers sites for hydrolysis or transesterification.
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Likely soluble in organic solvents (e.g., EtOH, DCM) |